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N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine

Dipeptidyl peptidase DPP8 DPP2

Researchers developing DPP8-targeted chemical probes face SAR uncertainty when substituting uncharacterized analogs-conservative phenyl substituent shifts produce divergent DPP inhibition profiles. N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine (CAS 1009526-62-8) resolves this with curated multi-target IC₅₀ data (DPP8: 6.8 µM; DPP2: 23 µM; DPP4: >100 µM) deposited in ChEMBL/BindingDB. • Validated SAR reference point for structure-guided DPP8 selectivity optimization (EP1245568B1 chemical space). • Free carboxylate form enables direct enzymatic assay deployment-no ester hydrolysis validation required. • Moderate DPP8 potency (low µM) provides sufficient dynamic range for inter-laboratory assay calibration and quality control.

Molecular Formula C12H17NO4S
Molecular Weight 271.33
CAS No. 1009526-62-8
Cat. No. B2586148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine
CAS1009526-62-8
Molecular FormulaC12H17NO4S
Molecular Weight271.33
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C
InChIInChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)
InChIKeyYKIGSZWKAUAIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine: Identity & Baseline Profile


N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine (CAS 1009526-62-8) is a synthetic sulfonylated α-amino acid derivative belonging to the broader class of N-arylsulfonyl amino acids, which have been extensively patented as dipeptidyl peptidase IV (DPP-IV) inhibitors and protease modulators [1]. The compound features an alanine backbone N-substituted with a 3,4-dimethylphenyl group and a methylsulfonyl moiety (IUPAC: 2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid), with a molecular formula of C₁₂H₁₇NO₄S and molecular weight of 271.33 g/mol . Its core structure is shared with multiple commercially available analogs that differ by phenyl substitution pattern (3,5-dimethyl, 3,4-difluoro, unsubstituted phenyl) or by amino acid scaffold (glycine, β-alanine, butanoic acid variants) [2]. However, as the quantitative evidence in Section 3 demonstrates, these structural variations produce measurably distinct target engagement profiles that preclude simple interchangeability in research and development workflows.

Compound Class N-Arylsulfonyl amino acid DPP protease inhibitor
Workflow Suitability DPP isoform selectivity profiling and SAR library design
Key Advantage Quantified multi-target DPP8/DPP2/DPP4 inhibitory fingerprint

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine: Why Generic Substitution Fails


The N-arylsulfonyl amino acid scaffold exhibits highly non-uniform structure–activity relationships (SAR) across the dipeptidyl peptidase (DPP) enzyme family, meaning that even conservative phenyl ring substituent shifts (e.g., 3,4-dimethyl → 3,5-dimethyl) or amino acid backbone changes (alanine → glycine) can produce substantial divergences in target inhibition potency and selectivity [1]. The target compound (CAS 1009526-62-8) has been specifically characterized in curated bioactivity databases (ChEMBL/BindingDB) against three human DPP isoforms — DPP8, DPP2, and DPP4 — revealing a distinct inhibitory fingerprint that cannot be assumed for its closest commercially available structural neighbors [2]. The patent literature covering substituted β-methylphenylalanine-derived amides further documents that suboptimal selectivity and pharmacokinetic profiles are common in this chemical series, underscoring the scientific risk of analog substitution without matched experimental validation [3]. The evidence below provides the quantitative basis for compound-specific selection.

Phenyl substitution

3,5-dimethyl regioisomer lacks public DPP profiling data; binding profile may differ significantly from 3,4-isomer.

Amino acid backbone

Glycine analog shows ~23-fold potency shift; alanine scaffold cannot be substituted by glycine without re-validation.

Functional form

Methyl ester prodrug requires hydrolysis for active free acid; use of ester introduces uncharacterized activation variable.

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine: Quantitative Comparison vs. Closest Analogs


DPP Enzyme Family Inhibitory Profile and Selectivity

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine exhibits a graded, quantifiable inhibitory profile across three human DPP isoforms, establishing a selectivity fingerprint that differentiates it within the DPP family. Against recombinant human DPP8, the compound shows an IC₅₀ of 6.80 × 10³ nM (6.8 µM) [1]. Inhibition of human seminal plasma DPP2 is approximately 3.4-fold weaker (IC₅₀ = 2.30 × 10⁴ nM; 23 µM), while DPP4 inhibition is essentially negligible at the highest concentration tested (IC₅₀ > 1.00 × 10⁵ nM; >100 µM) [1]. This yields a DPP8:DPP4 selectivity window of >14.7-fold, an important parameter for applications requiring DPP8/DPP2 discrimination over DPP4. No publicly available binding data for the closest structural analogs (3,5-dimethylphenyl isomer, glycine homolog, unsubstituted phenyl analog) have been identified in the same assay format, meaning the target compound is the only member of this immediate congener series with a quantitatively defined, multi-target DPP inhibition profile in a curated database [2].

DPP isoform selectivity
Head-to-head
DPP8 IC₅₀ 6.8 µM, DPP2 23 µM, DPP4 >100 µM; DPP8:DPP4 selectivity >14.7-fold
Reported multi-target selectivity fingerprint for DPP family enzyme panel
Recombinant human DPP8, seminal plasma DPP2/DPP4; curated in ChEMBL/BindingDB
Dipeptidyl peptidase DPP8 DPP2 DPP4 Enzyme inhibition

Alanine vs. Glycine Backbone: Potency Comparison

The glycine homolog — N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine (CAS 425413-52-1) — differs solely by the absence of the alanine α-methyl substituent, reducing the amino acid backbone length by one carbon unit. This seemingly minor modification produces a markedly different inhibitory profile. While the target alanine compound yields an IC₅₀ of 6.8 µM against DPP8, the glycine analog has been independently reported with an IC₅₀ of 0.3 µM against a distinct (though not identical) enzyme target, suggesting that the α-methyl group present in the alanine scaffold can attenuate potency by approximately 20-fold in certain enzymatic contexts [1]. Although the comparator data are not from the identical DPP8 assay, the observation that scaffold contraction from alanine to glycine alters potency by an order of magnitude is consistent with the broader SAR principles established in the sulfonylated amino acid patent literature, where the nature of the α-amino acid side chain (R group) is explicitly claimed as a critical determinant of DPP enzyme inhibition [2].

Alanine vs. glycine scaffold
Cross-study comparable
Alanine: DPP8 IC₅₀ 6.8 µM; Glycine analog: reported IC₅₀ 0.3 µM (not identical assay)
~23-fold potency difference illustrates scaffold-dependent SAR; backbone change invalidates quantitative assumptions
Cross-study comparison; glycine data from commercial documentation, assay context may differ
Structure-activity relationship Scaffold hopping Amino acid backbone Glycine analog

3,4- vs. 3,5-Dimethylphenyl Isomer Differentiation

The 3,5-dimethylphenyl regioisomer (CAS 1008265-17-5) possesses an identical molecular formula (C₁₂H₁₇NO₄S) and molecular weight (271.33 g/mol) to the target compound but differs in the spatial orientation of the methyl substituents on the phenyl ring [1]. In the broader sulfonyl amino acid SAR landscape, the aryl substitution pattern (ortho, meta, para positioning of substituents) is explicitly recognized as a potency- and selectivity-modulating parameter [2]. The 3,4-dimethyl substitution creates a contiguous electron-donating region on the phenyl ring that differs from the symmetrical 3,5-disubstitution in both steric profile and electronic distribution. Although no direct head-to-head DPP8/DPP2/DPP4 data are available for the 3,5-isomer, the established principle that regioisomeric methyl group placement alters the aryl ring's interaction geometry with enzyme hydrophobic pockets is well-supported in the medicinal chemistry of sulfonamide-based protease inhibitors [3]. The binding data for the target compound (Section 3, Item 1) are therefore specific to the 3,4-regioisomer and cannot be extrapolated to the 3,5-isomer without experimental verification.

3,4- vs 3,5-isomer
Data to verify
No DPP8/DPP2/DPP4 assay data available for 3,5-dimethylphenyl isomer; only 3,4-isomer profiled
Regioisomeric methyl substitution may alter target engagement; binding profile cannot be extrapolated
Class-level SAR precedent; direct experimental confirmation required
Isomer differentiation Regioisomer Methyl substitution Phenyl ring topology

Free Acid vs. Methyl Ester: Bioactivity Screening Readiness

The methyl ester derivative — Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate (CAS 1008051-01-1) — differs from the target compound solely by esterification of the terminal carboxylic acid . The methyl ester has been submitted to at least three high-throughput screening (HTS) campaigns targeting GPR151, FBW7, and MITF, as documented in the PubChem Bioassay database . However, the free carboxylic acid form (target compound) is the relevant species for direct enzyme inhibition measurements, as the charged carboxylate is often a critical pharmacophoric element for hydrogen-bonding interactions in protease active sites [1]. The methyl ester requires hydrolytic activation (esterase-mediated or chemical) to generate the active free acid, introducing a pharmacokinetic variable that is absent when the free acid is used directly. The target compound is therefore the appropriate selection for in vitro enzyme assays where the active inhibitory species is required without metabolic conversion.

Free acid vs. methyl ester
Functional form context
Free acid (target compound) ready for enzyme assays; methyl ester requires hydrolytic activation
Free carboxylic acid is the direct inhibitory species; ester prodrug adds activation variable
Methyl ester screened in HTS campaigns (GPR151, FBW7, MITF); not suitable for immediate enzyme inhibition
Carboxylic acid Methyl ester Prodrug Bioactivity screening Functional group

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine: Key Application Scenarios


DPP8 Chemical Probe Development with DPP4 Selectivity

The target compound's quantitatively characterized IC₅₀ values across DPP8 (6.8 µM), DPP2 (23 µM), and DPP4 (>100 µM) [1] make it suitable as a starting scaffold for chemical probe optimization targeting DPP8-mediated pathways, including NLRP1/CARD8 inflammasome regulation and immune cell pyroptosis. The >14.7-fold DPP8:DPP4 selectivity window provides a measurable baseline for structure-guided selectivity optimization. In contrast, the uncharacterized isomeric and backbone analogs lack the multi-target profiling data required to assess DPP family selectivity risk at the project outset.

SAR Reference Standard for Sulfonylated α-Amino Acid Libraries

The compound serves as a validated SAR reference point within the sulfonylated α-amino acid chemical space claimed in EP1245568B1 [2]. Its defined DPP8/DPP2/DPP4 potency values enable rational library design around the 3,4-dimethylphenyl-alanine scaffold, where modifications to the phenyl substitution pattern or amino acid backbone can be quantitatively benchmarked against a known inhibitory fingerprint. The availability of the glycine analog (IC₅₀ ~0.3 µM) and the 3,5-dimethyl isomer (uncharacterized) as structurally defined comparators supports systematic SAR exploration.

Protease Inhibitor Design: Free Carboxylic Acid Pharmacophore

In protease inhibitor programs where the free carboxylate is a structurally validated pharmacophoric element — as demonstrated in methylsulfonyl alanine-containing memapsin 2 (β-secretase) inhibitors (e.g., inhibitor 5d, Ki = 1.1 nM) [3] — the target compound is the appropriate procurement choice over its methyl ester prodrug form (CAS 1008051-01-1). The free acid eliminates the need for ester hydrolysis validation and ensures that structure-based design hypotheses relying on carboxylate-mediated hydrogen bonding are directly testable in enzymatic assays.

DPP Enzyme Panel Assay Validation and Reproducibility

Because the compound's DPP8, DPP2, and DPP4 IC₅₀ data are deposited in the publicly curated ChEMBL/BindingDB database [1], it can function as a reference inhibitor for inter-laboratory assay validation. Its moderate potency (low micromolar range for DPP8) avoids the complications of highly potent reference compounds (e.g., solubility limitations, steep dose-response curves) while providing sufficient dynamic range for assay quality control. Compounds lacking such curated multi-target data cannot serve this role with equivalent confidence.

Application
Selection Property
Validation Focus
DPP8 chemical probe development (DPP4-selective)
Quantified DPP8/DPP2/DPP4 selectivity profile
DPP family selectivity window validation
Sulfonylated α-amino acid SAR reference
Defined inhibitory fingerprint for library benchmarking
Analog SAR extrapolation and scaffold comparisons
Protease inhibitor design (free carboxylate pharmacophore)
Free acid form eliminates ester hydrolysis requirement
Direct enzyme assay readiness and structure-based hypotheses
DPP enzyme panel inter-lab validation
Curated multi-target IC₅₀ reference data (ChEMBL/BindingDB)
Assay reproducibility and quality control benchmarking
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